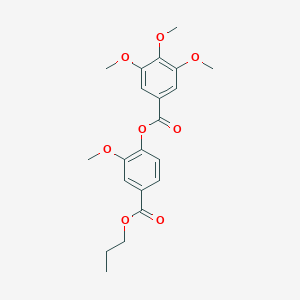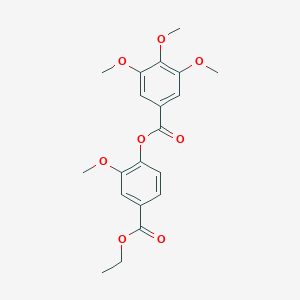![molecular formula C24H24N2O4 B309439 2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309439.png)
2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide, commonly known as E-64, is a potent and irreversible inhibitor of cysteine proteases. This molecule has been extensively studied for its ability to inhibit a wide range of cysteine proteases, including cathepsins, papain, and calpains. E-64 has been used in many scientific research applications, including cancer research, neurodegenerative disease research, and drug development.
Wirkmechanismus
E-64 irreversibly inhibits cysteine proteases by covalently binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of degrading proteins, leading to the accumulation of proteins within the cell.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by E-64 can have a wide range of biochemical and physiological effects, depending on the specific protease being inhibited and the cellular context. In cancer cells, for example, the inhibition of cysteine proteases by E-64 can lead to decreased tumor growth and metastasis. In neurodegenerative diseases, the inhibition of cysteine proteases by E-64 can lead to decreased accumulation of toxic protein aggregates, which are thought to contribute to disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of E-64 is its broad specificity for cysteine proteases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, the irreversible nature of E-64's inhibition can also be a limitation, as it can make it difficult to study the effects of transient inhibition of cysteine proteases.
Zukünftige Richtungen
There are many potential future directions for research on E-64 and its applications in various fields. One area of interest is the development of more specific inhibitors of individual cysteine proteases, which could allow for more targeted inhibition of specific pathways. Another area of interest is the development of E-64 derivatives with improved pharmacokinetic properties, which could make them more suitable for use in clinical settings. Finally, further research is needed to fully understand the role of cysteine proteases in various diseases and cellular processes, and how inhibitors such as E-64 can be used to manipulate these pathways for therapeutic benefit.
Synthesemethoden
The synthesis of E-64 involves the reaction of 2-ethoxyaniline with 3-nitrobenzoyl chloride to form 2-ethoxy-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with thionyl chloride to form 2-ethoxy-N-(3-chloro-4-nitrobenzoyl)aniline. Finally, this intermediate is reacted with 3-(2-ethoxy-carbonylphenyl)acrylic acid to form E-64.
Wissenschaftliche Forschungsanwendungen
E-64 has been extensively studied for its ability to inhibit cysteine proteases, which play a critical role in many cellular processes, including protein degradation, apoptosis, and autophagy. E-64 has been used in cancer research to study the role of cysteine proteases in tumor growth and metastasis. It has also been used in neurodegenerative disease research to study the role of cysteine proteases in the progression of diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C24H24N2O4 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-ethoxy-N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-21-14-7-5-12-19(21)24(28)25-18-11-9-10-17(16-18)23(27)26-20-13-6-8-15-22(20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
UXPSMTPQYHBLKT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OCC |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![Propyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309358.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![N-(4-methoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309360.png)
![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![N-(2-ethoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309362.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)

![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309378.png)
![N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309379.png)